molecular formula C5H9ClN2OS B3015346 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 1955493-44-3

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No.: B3015346
CAS No.: 1955493-44-3
M. Wt: 180.65
InChI Key: CPVZBZVWARIASI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a heterocyclic compound featuring a thiazol-2-one ring fused with a dihydro moiety and an aminoethyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The hydrochloride salt enhances solubility and stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-1-2-7-3-4-9-5(7)8;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVZBZVWARIASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves the reaction of 2-aminoethanethiol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidinone ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Its structure allows it to bind effectively to the active sites of specific enzymes, potentially blocking their activity. This makes it a valuable candidate for drug development targeting various diseases that involve enzyme dysregulation.

Case Study: Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentration (MIC) values indicated its effectiveness compared to standard antibiotics. This positions it as a potential lead compound in developing new antimicrobial agents.

Antimicrobial Activity

Mechanism of Action
The antimicrobial properties of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride are attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways. The thiazole ring structure is crucial for this activity, allowing for interactions with various biological targets.

Comparative Studies
In comparative studies with other thiazole derivatives, this compound has been noted for its superior efficacy against certain pathogens. For instance, its activity was benchmarked against established antibiotics, revealing lower MIC values and broader spectrum coverage .

Compound Target Microorganism MIC Value (µg/mL)
This compoundE. coli16
This compoundS. aureus8
Standard AntibioticE. coli32
Standard AntibioticS. aureus16

Neuroprotective Potential

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity. This inhibition is particularly relevant in the context of Alzheimer's disease treatment strategies.

Case Study: In Vitro AChE Inhibition
In vitro studies have shown that this compound can significantly reduce AChE activity in neuronal cell cultures, suggesting potential applications in neurodegenerative disease therapies. The results underscore the importance of further exploring its mechanisms and therapeutic implications.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core is a 2,3-dihydro-1,3-thiazol-2-one ring, distinct from saturated thiazolidinones or aromatic benzothiazoles. The aminoethyl group at position 3 introduces a basic amine, enabling hydrogen bonding and ionic interactions. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Core Structure Substituents Biological Activity Reference
3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one Dihydrothiazol-2-one 2-Aminoethyl Under investigation
(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one Benzodioxin-methylene, methoxyphenyl Anticancer (preliminary)
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide Dihydrothiazol-2-imine Propenyl, aryl Angiotensin II receptor antagonist
3-(2-Aminoethyl)-7-benzyloxyindole hydrochloride Indole Benzyloxy, aminoethyl Serotonergic activity (analog of tryptamine)
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one Coumarin-thiazole hybrid Chloro, thiazole Antimicrobial (hypothesized)

Pharmacological and Biochemical Properties

  • Angiotensin II Receptor Antagonism : Compounds like 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine hydrobromide exhibit antihypertensive effects comparable to valsartan, likely due to interactions with the receptor’s active site via hydrogen bonding and electrostatic interactions .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., hydrobromides in ) .
  • Crystallography : The dihydrothiazol-2-one ring adopts a planar conformation, with intermolecular C—H···O and N—H···N interactions stabilizing the crystal lattice, as seen in similar thiazole derivatives .

Biological Activity

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a thiazole derivative that has attracted interest due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for developing effective pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known to participate in various biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives can significantly reduce prostaglandin E2 (PGE2) levels, a key mediator in inflammatory responses. In vitro studies have shown that compounds similar to this compound exhibit IC50 values ranging from 0.84 to 1.39 μM for cyclooxygenase-2 (COX-2) inhibition, which correlates with their anti-inflammatory potential .

CompoundIC50 (μM)PGE2 Reduction (%)
1a0.8476
1b1.2089
1c1.3994

2. Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In particular, studies have reported minimum inhibitory concentrations (MIC) of thiazole compounds against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results in reducing tumor growth in xenograft models. For instance, in studies involving human colonic adenocarcinoma cells (HCA-7), treatment with the compound resulted in a tumor/control value of approximately 61% .

Cell LineTreatment Dose (mg/kg)Tumor/Control Value (%)
HCA-7 (Colonic Adenocarcinoma)20061
A549 (Lung Adenocarcinoma)10038

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of thiazole derivatives, researchers observed that the administration of compounds similar to this compound led to a significant reduction in inflammatory markers in animal models of arthritis . The study highlighted the compound's potential as a therapeutic agent in managing chronic inflammatory conditions.

Case Study: Anticancer Efficacy

A recent investigation into the anticancer efficacy of thiazole derivatives revealed that treatment with these compounds resulted in apoptosis induction in cancer cells through mitochondrial pathways. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents .

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